molecular formula C20H25N7O B2773319 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one CAS No. 2379970-46-2

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2773319
CAS No.: 2379970-46-2
M. Wt: 379.468
InChI Key: QQBWHIBYPZEIGB-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazinone core, which is known for its biological activity, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, which are then coupled with a piperidine derivative. The final step involves the formation of the pyridazinone ring through cyclization reactions under controlled conditions, often using catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrazole, pyrimidine, or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens, alkyl groups, or other functional moieties.

Scientific Research Applications

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one
  • 1,3-Diphenyl-1H-pyrazole-5-carbohydrazide
  • 2,6-Dimethylpyrimidin-4-yl derivatives

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and ring systems

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O/c1-13-12-19(22-16(4)21-13)25-9-7-17(8-10-25)27-20(28)6-5-18(24-27)26-15(3)11-14(2)23-26/h5-6,11-12,17H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBWHIBYPZEIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCC(CC2)N3C(=O)C=CC(=N3)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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